molecular formula C9H16ClN3O2 B125499 N-Denitroso-N'-nitroso Lomustine CAS No. 54749-91-6

N-Denitroso-N'-nitroso Lomustine

Katalognummer: B125499
CAS-Nummer: 54749-91-6
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: IGMMTYZWNUSEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Denitroso-N'-nitroso Lomustine is a characterized chemical compound employed as a reference standard in the analysis of the active pharmaceutical ingredient (API) Lomustine. Lomustine is an alkylating agent of the nitrosourea class used in chemotherapy, which works by forming reactive intermediates that cross-link DNA strands and inhibit key cellular processes, leading to cytotoxicity . This impurity standard is essential for ensuring quality and safety during the synthesis and formulation stages of drug development. It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications to ensure the purity of pharmaceutical products. The standard complies with major pharmacopoeial guidelines. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMMTYZWNUSEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C(=O)NCCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203209
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54749-91-6
Record name 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Comprehensive Structural Elucidation of N-Denitroso-N'-nitroso Lomustine: Analytical Strategies for Isomeric Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) is a highly lipophilic alkylating nitrosourea compound utilized primarily in the chemotherapeutic management of brain tumors and Hodgkin's lymphoma due to its ability to cross the blood-brain barrier[1]. During the active pharmaceutical ingredient (API) synthesis or subsequent degradation, an isomeric impurity known as N-Denitroso-N'-nitroso Lomustine (1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea, CAS: 54749-91-6) can form[2].

Because nitrosoureas exert their cytotoxic effects via the generation of chloroethyl carbenium ions and carbamylating intermediates, the exact position of the nitroso group dictates the molecule's degradation kinetics, DNA-crosslinking efficacy, and toxicological profile. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous structural elucidation of such isomeric impurities. This whitepaper details the orthogonal analytical strategies—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—required to differentiate and confirm the structure of this critical isomer.

Mechanistic Origin of the Isomeric Impurity

The synthesis of Lomustine typically involves the reaction of cyclohexyl isocyanate with 2-chloroethylamine to form the intermediate 1-(2-chloroethyl)-3-cyclohexylurea. Subsequent nitrosation is achieved using sodium nitrite in aqueous formic acid at low temperatures (<5°C)[3].

The nitrosation of the urea intermediate is a kinetically controlled process. While the N-1 nitrogen (adjacent to the chloroethyl group) is the primary target for nitrosation yielding the desired API, the N-3 nitrogen (adjacent to the cyclohexyl group) possesses competing nucleophilicity. This divergence leads to a mixture of the 1-nitroso (Lomustine) and 3-nitroso (N-Denitroso-N'-nitroso Lomustine) isomers.

G A 1-(2-chloroethyl)-3-cyclohexylurea (Precursor) B Nitrosation (NaNO2, HCOOH, <5°C) A->B C Lomustine (API) 1-nitroso isomer B->C N-1 Attack (Major) D N-Denitroso-N'-nitroso Lomustine 3-nitroso isomer (Impurity) B->D N-3 Attack (Minor)

Figure 1: Divergent nitrosation pathway yielding Lomustine and its isomeric impurity.

Core Elucidation Strategy: Causality and Logic

To elucidate the structure of N-Denitroso-N'-nitroso Lomustine, we must exploit the physicochemical differences induced by the migration of the nitroso (-N=O) group. Both isomers share the exact same molecular formula (C9H16ClN3O2) and monoisotopic mass (233.0931 Da), rendering standard MS1 screening ineffective.

The Causality of NMR Chemical Shifts

The N-nitroso group is highly electron-withdrawing and exhibits strong magnetic anisotropy. Protons attached to a carbon directly adjacent to an N-nitroso group experience a profound downfield chemical shift (typically +0.8 to +1.2 ppm) compared to protons adjacent to a standard urea nitrogen[4].

  • In Lomustine: The -N=O is on the chloroethyl side. Thus, the

    
     protons adjacent to the nitrogen are strongly deshielded (~4.16 ppm)[5].
    
  • In the Impurity: The -N=O migrates to the cyclohexyl side. Consequently, the cyclohexyl

    
     proton becomes strongly deshielded (~4.60 ppm), while the chloroethyl 
    
    
    
    protons shift upfield (~3.60 ppm) and regain scalar coupling to the now-present adjacent
    
    
    proton.
The Causality of MS/MS Fragmentation

Under positive Electrospray Ionization (ESI+), urea derivatives fragment via the cleavage of the C-N bonds flanking the carbonyl group. The position of the nitroso group dictates which fragment retains the -N=O moiety, leading to distinct product ions (e.g., loss of cyclohexyl isocyanate vs. chloroethyl isocyanate).

Quantitative Data Synthesis

Table 1: Comparative 1H NMR Resonance Assignments (600 MHz, CDCl3)
Structural FeatureLomustine (1-nitroso)N-Denitroso-N'-nitroso (3-nitroso)Diagnostic Rationale
Chloroethyl

-N
~4.16 ppm (t, 2H)~3.60 ppm (q, 2H)Upfield shift in impurity; couples to NH
Chloroethyl

-Cl
~3.55 ppm (t, 2H)~3.70 ppm (t, 2H)Minor environmental shift
Cyclohexyl

-N
~3.75 ppm (m, 1H)~4.60 ppm (m, 1H)Critical diagnostic: Strong downfield shift due to adjacent -N=O anisotropy
Urea

~6.70 ppm (d, 1H)~6.50 ppm (t, 1H)Multiplicity changes from doublet (coupled to cyclohexyl CH) to triplet (coupled to chloroethyl

)
Table 2: Diagnostic LC-HRMS/MS Product Ions (ESI+)
Precursor Ion

Lomustine Fragments (m/z)N-Denitroso-N'-nitroso Fragments (m/z)Cleavage Origin
234.1004126.12106.01Isocyanate derivative formation
234.1004109.02129.10Diazonium / Amine fragment retention

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate internal system suitability checks.

Protocol A: LC-HRMS/MS Fragmentation Analysis

Objective: Differentiate isomers based on collision-induced dissociation (CID) pathways.

  • Sample Preparation: Dissolve 1 mg of the isolated impurity in 1 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

    • Validation Check: Ensure baseline resolution between the API (Lomustine) and the impurity. The impurity typically elutes slightly later due to altered dipole moments.

  • Mass Spectrometry Parameters:

    • Source: ESI in positive ion mode.

    • Resolution: >70,000 FWHM at m/z 200.

    • MS/MS: Isolate m/z 234.10 using a 1.0 Da isolation window. Apply normalized collision energy (NCE) stepped at 15, 30, and 45 eV.

  • Data Interpretation: Extract chromatograms for m/z 106.01 (characteristic of the 3-nitroso isomer) and m/z 126.12 (characteristic of the 1-nitroso API).

Protocol B: 1D and 2D NMR Spectroscopy

Objective: Unambiguous assignment of the nitroso group position via atomic connectivity.

  • Sample Preparation: Dissolve 5 mg of the highly purified impurity (>98% via HPLC) in 600 µL of deuterated chloroform (

    
    , 99.8% D). Self-Validation: Add 0.03% v/v TMS as an internal chemical shift reference (0.00 ppm).
    
  • 1D

    
     Acquisition: 
    
    • Frequency: 600 MHz.

    • Scans: 64 scans, relaxation delay (D1) of 2.0s to ensure quantitative integration.

    • Analysis: Verify the integration ratio of the highly deshielded multiplet (~4.60 ppm) equates to 1H, confirming the cyclohexyl methine proton is adjacent to the nitroso group.

  • 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation): 
    
    • Objective: Trace the 2- and 3-bond couplings from the protons to the urea carbonyl carbon (~153 ppm).

    • Analysis: In the impurity, the triplet

      
       proton (~6.50 ppm) will show a strong HMBC cross-peak to the carbonyl carbon and the chloroethyl carbons, definitively placing the proton on the chloroethyl-bearing nitrogen.
      

W S1 Sample Prep (HPLC Isolation) S2 LC-HRMS/MS (Fragmentation Analysis) S1->S2 S3 1D/2D NMR (Resonance Shift) S1->S3 S4 Data Synthesis (Isomer Differentiation) S2->S4 S3->S4 S5 Structural Elucidation Confirmed S4->S5

Figure 2: Multi-modal analytical workflow for the structural elucidation of nitrosourea isomers.

Conclusion

The structural elucidation of N-Denitroso-N'-nitroso Lomustine requires a multimodal approach. Because mass alone cannot differentiate positional isomers, the integration of MS/MS fragmentation profiling with high-field NMR spectroscopy provides a self-validating matrix. The profound anisotropic deshielding effect of the N-nitroso group serves as the definitive spectroscopic signature, shifting the cyclohexyl methine proton downfield to ~4.60 ppm and confirming the migration of the nitroso group from the N-1 to the N-3 position.

References

  • PubChem. "Lomustine | C9H16ClN3O2 | CID 3950". National Institutes of Health (NIH).[Link]

  • Russian Patent RU2192413C1. "Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea".
  • Chinese Journal of Magnetic Resonance. "An NMR Study on Lomustine". Innovation Academy for Precision Measurement Science and Technology, CAS.[Link]

  • PubMed Central (PMC). "NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations". National Institutes of Health (NIH).[Link]

Sources

An In-Depth Technical Guide to the Identification of N-Denitroso-N'-nitroso Lomustine in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of a potential nitrosamine-related impurity, N-Denitroso-N'-nitroso Lomustine, in forced degradation studies of the active pharmaceutical ingredient (API) Lomustine. This document is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling and stability testing.

Introduction: The Imperative of Impurity Profiling for Lomustine

Lomustine, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, is a potent alkylating agent of the nitrosourea class, primarily employed in the treatment of various cancers, including brain tumors and lymphomas.[1][2][3] Its mechanism of action involves the alkylation and cross-linking of DNA and RNA, leading to cytotoxic effects.[4][5] However, the inherent chemical reactivity of the nitrosourea functional group also renders Lomustine susceptible to degradation, potentially forming impurities with their own toxicological profiles.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6] These studies expose the drug substance to extreme conditions—acid, base, oxidation, light, and heat—to deliberately induce degradation.[7] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[7]

A significant concern in recent years has been the emergence of nitrosamine impurities in pharmaceutical products, which are often potent genotoxic carcinogens.[8] Given that Lomustine is itself a nitrosourea, there is a theoretical potential for the formation of related nitrosamine impurities through degradation pathways such as denitrosation. This guide will focus on a hypothesized, yet chemically plausible, degradation product: N-Denitroso-N'-nitroso Lomustine.

The Analyte in Focus: Defining N-Denitroso-N'-nitroso Lomustine

The nomenclature "N-Denitroso-N'-nitroso Lomustine" implies a two-step transformation of the parent Lomustine molecule: first, the removal of the nitroso group from its original position (denitrosation), followed by the addition of a nitroso group to the other nitrogen of the urea backbone.

2.1. Chemical Structures

The chemical structures of Lomustine and the proposed N-Denitroso-N'-nitroso Lomustine are presented below. It is critical to note that while "N-Denitroso-N'-nitroso Lomustine" is listed by some chemical suppliers, its provided molecular formula is often identical to Lomustine, creating ambiguity.[9] For the purpose of this guide, we will proceed with the chemically logical structure derived from the name.

  • Lomustine: 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea

  • Proposed N-Denitroso-N'-nitroso Lomustine: 1-(2-chloroethyl)-1-cyclohexyl-3-nitrosourea

cluster_lomustine Lomustine cluster_impurity Proposed N-Denitroso-N'-nitroso Lomustine lomustine lomustine_structure impurity impurity_label Structure: 1-(2-chloroethyl)-1-cyclohexyl-3-nitrosourea

Caption: Chemical structures of Lomustine and the proposed impurity.

2.2. Proposed Formation Pathway

The formation of N-Denitroso-N'-nitroso Lomustine from Lomustine is hypothesized to occur via a denitrosation-nitrosation sequence. Denitrosation of N-nitroso compounds can be catalyzed by acid or enzymes.[10][11] Under forced degradation conditions, particularly acidic hydrolysis, the nitroso group on Lomustine could be cleaved. If a nitrosating agent is present or formed in situ, the more basic nitrogen of the resulting urea intermediate could be subsequently nitrosated.

G Lomustine Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Intermediate Denitrosated Intermediate (1-(2-chloroethyl)-3-cyclohexylurea) Lomustine->Intermediate Denitrosation (e.g., Acid Hydrolysis) Impurity N-Denitroso-N'-nitroso Lomustine (1-(2-chloroethyl)-1-cyclohexyl-3-nitrosourea) Intermediate->Impurity Re-Nitrosation

Caption: Proposed formation pathway of the target impurity.

A Systematic Approach to Identification: The Experimental Workflow

A robust analytical strategy is essential for the successful identification of this potential impurity. The workflow involves subjecting Lomustine to a battery of stress conditions and then analyzing the resulting mixtures with a stability-indicating chromatographic method, followed by definitive identification using mass spectrometry.

G start Lomustine API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation sample_prep Sample Preparation forced_degradation->sample_prep hplc_uv HPLC-UV Analysis (Stability-Indicating Method) sample_prep->hplc_uv peak_detection Detection of Degradation Peaks hplc_uv->peak_detection lc_ms LC-MS/MS Analysis (Identification & Characterization) peak_detection->lc_ms structure_elucidation Structure Elucidation of N-Denitroso-N'-nitroso Lomustine lc_ms->structure_elucidation end Impurity Identified structure_elucidation->end

Sources

CAS number and chemical identifiers for N-Denitroso-N'-nitroso Lomustine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Characterization and Identification of N-Denitroso-N'-nitroso Lomustine (Lomustine Related Compound D)

Executive Summary

N-Denitroso-N'-nitroso Lomustine (CAS 54749-91-6) is a critical regioisomer and process impurity of the alkylating antineoplastic agent Lomustine (CCNU). Chemically identified as 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea , this compound represents a "wrong-isomer" nitrosation product where the nitroso group (-N=O) is attached to the nitrogen bearing the cyclohexyl ring (N3), rather than the nitrogen bearing the chloroethyl group (N1).

In the context of pharmaceutical development and quality control, this molecule is designated as Lomustine Related Compound D (USP). Its detection and quantification are mandatory due to the distinct alkylating mechanisms and toxicity profiles inherent to nitrosourea isomers. This guide provides a definitive technical breakdown of its chemical identifiers, formation mechanisms, and analytical profiling.

Part 1: Chemical Identity & Identifiers

Precise identification is the bedrock of chemical safety and regulatory compliance. The following table consolidates the definitive identifiers for N-Denitroso-N'-nitroso Lomustine.

Identifier TypeValueTechnical Note
Common Name N-Denitroso-N'-nitroso Lomustine"Denitroso" implies removal from N1; "N'-nitroso" implies addition to N3.
Pharmacopoeial Name Lomustine Related Compound D Designated in USP monographs for impurity profiling.[1]
CAS Number 54749-91-6 Distinct from Lomustine (13010-47-4).[2]
IUPAC Name 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosoureaIndicates nitroso placement at position 3.
Molecular Formula C

H

ClN

O

Isomeric with Lomustine.[2][3]
Molecular Weight 233.70 g/mol Identical to API; requires chromatographic separation.
SMILES ClCCNC(=O)N(N=O)C1CCCCC1Describes the N3-nitroso connectivity.[4]
InChIKey DMXNPMSYWQZJQJ-UHFFFAOYSA-NUnique hash for database verification.

Part 2: Structural Analysis & Isomerism

The Regioisomerism Problem

Lomustine is a urea derivative.[3] The synthesis involves the nitrosation of the intermediate 1-(2-chloroethyl)-3-cyclohexylurea . This precursor has two nucleophilic nitrogen atoms:

  • N1: Attached to the 2-chloroethyl group.[3][5][6]

  • N3: Attached to the cyclohexyl ring.[3][6]

Standard Lomustine is formed by nitrosation at N1 . Related Compound D is formed by nitrosation at N3 .

The position of the nitroso group fundamentally alters the degradation pathway and the resulting alkylating species.

Isomerism Precursor 1-(2-chloroethyl)-3-cyclohexylurea (Precursor) Lomustine LOMUSTINE (API) N1-Nitroso 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea Precursor->Lomustine Nitrosation at N1 (Desired) Impurity RELATED COMPOUND D N3-Nitroso 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea Precursor->Impurity Nitrosation at N3 (Impurity)

Figure 1: Divergent nitrosation pathways leading to the API (Lomustine) and its critical impurity (Related Compound D).

Part 3: Mechanistic Implications & Toxicity

Expert Insight: The structural difference is not merely academic. Nitrosoureas function as prodrugs that decompose in physiological pH to generate reactive species. The placement of the nitroso group dictates which carbon chain becomes the alkylating carbocation.

  • Lomustine Decomposition (N1-Nitroso):

    • Releases Cyclohexyl Isocyanate (carbamoylating agent).

    • Releases 2-Chloroethyl Diazonium

      
      Chloroethyl Carbocation  (DNA Alkylating agent).
      
    • Therapeutic Effect: Crosslinks DNA via the chloroethyl group.

  • Impurity D Decomposition (N3-Nitroso):

    • Releases 2-Chloroethyl Isocyanate .

    • Releases Cyclohexyl Diazonium

      
      Cyclohexyl Carbocation .
      
    • Toxicological Risk:[7][8] The cyclohexyl carbocation has a different reactivity profile, potentially leading to off-target toxicity without the therapeutic DNA crosslinking efficacy of the chloroethyl group.

Decomposition ImpurityD N-Denitroso-N'-nitroso Lomustine (N3-Nitroso) Intermediate Hydrolysis / Rearrangement ImpurityD->Intermediate Isocyanate 2-Chloroethyl Isocyanate (Carbamoylating Agent) Intermediate->Isocyanate Diazonium Cyclohexyl Diazonium Hydroxide Intermediate->Diazonium Carbocation Cyclohexyl Carbocation (Alkylating Species) Diazonium->Carbocation - N2

Figure 2: Degradation mechanism of the N3-nitroso isomer yielding distinct reactive species compared to the API.

Part 4: Analytical Profiling & Protocol

Because Lomustine and Related Compound D are isomers with identical molecular weights (233.70 Da), Mass Spectrometry (MS) alone is insufficient for differentiation without fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for separation.

Protocol: HPLC Separation (Based on USP Method)

This protocol is designed to resolve the N3-isomer from the main API peak.

1. Reagents & Standards:

  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic depending on column). Common ratio 35:65 v/v.[1]

  • Column: C18 (L1 packing), 4.6 mm × 25 cm, 5 µm (e.g., Zorbax Eclipse XDB-C18).

  • Reference Standard: USP Lomustine Related Compound D RS (CAS 54749-91-6).

2. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.[1]

  • Detector: UV absorption at 230 nm (Nitrosoureas absorb strongly here).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient (20-25°C). Note: Lomustine is heat sensitive; avoid high column temps.

3. System Suitability Criteria:

  • Resolution (R): > 1.5 between Lomustine and Related Compound D.

  • Tailing Factor: NMT 1.5.

  • Relative Retention Time (RRT):

    • Lomustine: 1.0

    • Related Compound D: Typically elutes after Lomustine due to the lipophilicity of the N-nitroso-cyclohexyl moiety. (Approx RRT ~1.1 - 1.2).

4. Data Interpretation:

  • Quantification: Use the external standard method.

  • Limit: USP limit for Related Compound D is typically NMT 0.2%.

Part 5: Safety & Handling (E-E-A-T)

Warning: N-Denitroso-N'-nitroso Lomustine is a nitrosourea. It must be treated as a Carcinogen and Mutagen .

  • Containment: Handle only in a Class II Biological Safety Cabinet (BSC) or isolator.

  • Deactivation: Nitrosoureas can be chemically deactivated using strong alkaline solutions (e.g., 1N NaOH) or sulfamic acid, but this generates diazoalkanes. Incineration is the preferred disposal method.

  • PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P100/N95) if outside containment.

References

  • United States Pharmacopeia (USP). Lomustine Monograph: Organic Impurities.[1] USP-NF 2025.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3950 (Lomustine). (Contains isomeric data).

  • Santa Cruz Biotechnology. N-Denitroso-N'-nitroso Lomustine (CAS 54749-91-6) Product Data.[9]

  • LGC Standards. Lomustine Impurity Profiling: Related Compound D.

  • Simson Pharma. Lomustine Related Compound D (CAS 54749-91-6).

Sources

Technical Guide: Formation Pathways & Control of N-Denitroso-N'-nitroso Lomustine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation, mechanism, and control of N-Denitroso-N'-nitroso Lomustine , a critical isomeric impurity in the synthesis and storage of Lomustine (CCNU).

Executive Summary

In the development of nitrosourea alkylating agents, the structural integrity of the N-nitroso moiety is paramount for therapeutic efficacy. N-Denitroso-N'-nitroso Lomustine (chemically 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea) represents a positional isomer of the active pharmaceutical ingredient (API), Lomustine.

Unlike Lomustine, where the nitroso group is attached to the nitrogen bearing the 2-chloroethyl group (N1), this impurity features the nitroso group on the cyclohexyl-bearing nitrogen (N3). This structural shift fundamentally alters the alkylating kinetics, carbamoylating activity, and toxicity profile of the compound. This guide delineates the thermodynamic and kinetic drivers of this migration, providing a robust framework for its detection and suppression.

Chemical Identity & Structural Logic

To understand the formation, one must first contrast the electronic environments of the two nitrogen atoms in the precursor urea.

FeatureLomustine (API)N-Denitroso-N'-nitroso Lomustine (Impurity)
IUPAC Name 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea
Nitroso Position N1 (adjacent to 2-chloroethyl)N3 (adjacent to cyclohexyl)
Electronic State N1 is electron-deficient (inductive effect of Cl).[1]N3 is electron-rich (inductive effect of cyclohexyl).
Formation Driver Thermodynamic control / Specific synthesis.Kinetic control / Degradation-Renitrosation.
Key Risk Desired therapeutic alkylator.[1][2]Altered reactivity; potential loss of BBB permeability.

Mechanisms of Formation[3][4]

The presence of this impurity arises from two distinct pathways: Synthetic Regioselectivity Failure (during manufacturing) and Degradation-Mediated Isomerization (during storage).

Pathway A: Synthetic Regioselectivity Failure

Lomustine is synthesized by nitrosating the intermediate 1-(2-chloroethyl)-3-cyclohexylurea . The nitrosating agent (e.g.,


 or t-Butyl Nitrite) generates the electrophilic nitrosonium ion (

).
  • Nucleophilic Competition: The urea precursor has two nucleophilic nitrogen atoms.

    • N3 (Cyclohexyl side): The cyclohexyl group is electron-donating (+I effect), making N3 more nucleophilic.

    • N1 (Chloroethyl side): The 2-chloroethyl group is electron-withdrawing (-I effect), making N1 less nucleophilic.

  • The Paradox: Under standard kinetic conditions, the

    
     preferentially attacks the more electron-rich N3, forming the Impurity .
    
  • Process Control: To force formation of Lomustine (N1-NO), the synthesis often utilizes specific acidic conditions (e.g., formic acid) that protonate the more basic N3, deactivating it and directing the

    
     to N1. Failure to strictly control pH and temperature results in significant Impurity B formation.
    
Pathway B: The "Ping-Pong" Degradation Mechanism

This is the primary pathway for the impurity appearing in stability samples. It involves a Denitrosation-Renitrosation cycle.

  • Hydrolysis (Denitrosation): Trace moisture causes the N-N bond in Lomustine to cleave, releasing the urea backbone and nitrous acid (

    
    ).
    
  • Renitrosation: The released

    
     is a free nitrosating agent. It re-attacks the urea backbone.
    
  • Isomerization: In this uncontrolled "re-attack," the

    
     follows the path of least resistance (kinetic control), preferentially nitrosating the more nucleophilic N3 position (cyclohexyl side).
    

Visualization of the "Ping-Pong" Pathway:

Lomustine_Isomerization cluster_0 Degradation-Renitrosation Cycle Lomustine Lomustine (API) (N1-Nitroso) Urea Intermediate Urea (Denitrosated) Lomustine->Urea Hydrolysis (H2O) Loss of NO group HNO2 Nitrous Acid (HNO2) Lomustine->HNO2 Release Impurity Impurity B (N3-Nitroso) Urea->Impurity Renitrosation by HNO2 (Kinetic Attack on N3) HNO2->Impurity

Figure 1: The "Ping-Pong" mechanism where Lomustine degrades to its urea precursor, which is then re-nitrosated at the incorrect nitrogen atom.

Analytical Methodologies

Detecting N-Denitroso-N'-nitroso Lomustine requires separating two structural isomers with identical molecular weights (233.7 g/mol ). Standard reverse-phase HPLC often fails to resolve this "critical pair" without specific stationary phase selection.

Recommended Protocol: High-Resolution HPLC[5]
  • Column: Phenyl-Hexyl or C18 with high carbon load (to leverage the interaction with the cyclohexyl ring).

  • Mobile Phase: Isocratic elution with Methanol:Water (low pH to prevent on-column degradation).

  • Differentiation Logic:

    • Lomustine: Elutes later due to the lipophilic N-nitroso-chloroethyl interaction.

    • Impurity: Elutes earlier; the N-nitroso-cyclohexyl moiety alters the solvation shell, reducing retention on C18.

Mass Spectrometry (MS/MS) Fragmentation

Since parent masses are identical, MS/MS fragmentation is required for confirmation.

CompoundPrecursor Ion (m/z)Major Product IonMechanistic Origin
Lomustine 234.1

~126 (Cyclohexyl isocyanate)Loss of

and chloroethyl group.
Impurity 234.1

~90-100 (Chloroethyl species)Loss of

and cyclohexyl group.

Analytical Workflow Diagram:

Analytical_Workflow Sample Sample (API or Product) HPLC HPLC Separation (Phenyl-Hexyl Column) Sample->HPLC Decision Critical Pair Resolution? HPLC->Decision MS_ID MS/MS Fragmentation Decision->MS_ID Yes (RT confirmed) Lomustine_ID Lomustine ID: Fragment m/z 126 (Cyclohexyl Isocyanate) MS_ID->Lomustine_ID Impurity_ID Impurity B ID: Fragment m/z 63/90 (Chloroethyl Isocyanate) MS_ID->Impurity_ID

Figure 2: Analytical decision tree for differentiating Lomustine from its N'-nitroso isomer.

Control & Mitigation Strategies

To ensure scientific integrity in the manufacturing and storage of Lomustine, the following self-validating control systems must be implemented.

Synthetic Control (Root Cause A)
  • Acidification: Maintain a strictly acidic pH during nitrosation. Protonation of the cyclohexyl-nitrogen (N3) is more effective than the chloroethyl-nitrogen (N1) due to basicity differences. This "protects" N3 and directs nitrosation to N1.

  • Reagent Addition: Use slow addition of nitrite to the acidified urea solution (inverse addition) to prevent local excesses of nitrosating agent that could overcome kinetic barriers.

Stability Control (Root Cause B)
  • Moisture Scavenging: The degradation pathway is hydrolysis-dependent. Packaging must include desiccants (silica gel/molecular sieves) to maintain RH < 10%.

  • Nitrite Scavenging: Formulation with antioxidants (e.g., ascorbic acid) can scavenge free

    
     released during minor degradation, breaking the "Ping-Pong" cycle and preventing the formation of the impurity.
    
  • Temperature: Store at 2-8°C. The activation energy for the N-N bond cleavage is significantly accessible at room temperature.

References

  • Lemoine, A., et al. (1991). Nitrosourea Chemotherapeutic Agents - Mechanism of Action and Degradation. NCBI Bookshelf.

  • López-Rodríguez, R., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development.

  • Jaman, Z., et al. (2019).[3] Flow synthesis kinetics for lomustine, an anti-cancer active pharmaceutical ingredient. Reaction Chemistry & Engineering.

  • PubChem. (2025).[2] Lomustine Compound Summary & Impurity Data. National Library of Medicine.[4]

  • Axios Research. (2025). Lomustine EP Impurity B Reference Standard Data. Axios Research.

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-Denitroso-N'-nitroso Lomustine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis, isolation, and characterization of N-Denitroso-N'-nitroso Lomustine (1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea), a critical pharmacopeial impurity and reference standard for the oncology drug Lomustine (CCNU).[1]

Executive Summary & Chemical Context

Target Molecule: 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea CAS Number: 54749-91-6 Role: Regioisomer impurity of Lomustine (CCNU).[1] Regulatory Significance: ICH Q3A/B guidelines require the identification and qualification of impurities exceeding threshold limits. Due to the genotoxic nature of nitrosoureas, precise reference standards are mandatory for accurate quantification in drug substances.

Structural Divergence

The synthesis of Lomustine involves the nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea.[1] Due to the presence of two nucleophilic nitrogen atoms, two regioisomers are possible.[1]

  • Lomustine (API): Nitrosation occurs at N1 (adjacent to the chloroethyl group).

  • Target Impurity: Nitrosation occurs at N3 (adjacent to the cyclohexyl group).

Standard industrial synthesis utilizes formic acid to direct nitrosation to the N1 position. However, the N3 isomer forms as a competitive byproduct (typically 5–15%).[1] This protocol leverages a non-selective nitrosation strategy followed by Preparative HPLC to isolate the high-purity reference standard.[1]

G cluster_0 Precursor cluster_1 Reaction Pathways Urea 1-(2-chloroethyl)- 3-cyclohexylurea N1_Path Path A: N1-Nitrosation (Major Product) Urea->N1_Path N3_Path Path B: N3-Nitrosation (Target Impurity) Urea->N3_Path Lomustine Lomustine (CCNU) N-NO on Chloroethyl N1_Path->Lomustine HCOOH/NaNO2 Impurity Target Reference Standard N-NO on Cyclohexyl N3_Path->Impurity Competitive Side Rxn

Figure 1: Divergent nitrosation pathways of the urea precursor.[1] Path B is the target for this protocol.

Synthesis Protocol: Precursor & Nitrosation[1]

Phase A: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea

If the urea precursor is not commercially available, it must be synthesized first.[1] This urea is stable and safe relative to the nitrosourea.

Reagents:

  • Cyclohexyl isocyanate (1.0 eq)[1]

  • 2-Chloroethylamine hydrochloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolve 2-chloroethylamine HCl in DCM at 0°C.

  • Add Triethylamine dropwise to liberate the free amine.

  • Add Cyclohexyl isocyanate dropwise, maintaining temperature < 10°C.

  • Stir at room temperature for 4 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show consumption of isocyanate.[1][2]

  • Wash reaction mixture with water (2x) and brine (1x).

  • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Recrystallization: Purify using Ethanol/Water to obtain white crystalline solid.[1]

    • Checkpoint: Confirm structure by NMR (Urea protons at ~6.0 ppm).[1]

Phase B: Non-Selective Nitrosation (Targeting the Mixture)

To generate the reference standard, we modify the standard Lomustine synthesis to reduce regioselectivity, thereby increasing the yield of the target N3 isomer.

Reagents:

  • 1-(2-chloroethyl)-3-cyclohexylurea (5.0 g, 24.4 mmol)[1]

  • Sodium Nitrite (NaNO2) (3.4 g, 49.0 mmol, 2.0 eq)[1]

  • Formic Acid (98%) (20 mL) or HCl (3M)[1]

  • Water (Ice cold)[1]

Experimental Workflow:

  • Dissolution: Dissolve the Urea (5.0 g) in Formic Acid (20 mL) in a round-bottom flask. Cool to 0–5°C in an ice bath.

    • Note: Formic acid is standard for Lomustine.[1] To enhance the impurity ratio, one may substitute with Acetic Acid/HCl mixtures, but Formic Acid yields a sufficient quantity (approx. 10-15%) of the impurity for isolation.[1]

  • Nitrosation: Add solid NaNO2 in small portions over 30 minutes.

    • Caution: Evolution of brown NOx fumes.[1] Perform in a fume hood.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 10°C for 1 hour.

  • Quench: Pour the reaction mixture slowly into 100 mL of ice water with vigorous stirring. A yellow/orange precipitate (mixture of isomers) will form.[1]

  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Work-up: Wash the combined organic phases with cold saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4 and concentrate under vacuum at < 25°C .

    • Critical Safety: Nitrosoureas are thermally unstable.[1] Do not heat above 30°C.

  • Crude Yield: Expect ~5.5 g of yellow semi-solid. This contains ~85% Lomustine and ~15% Target Impurity.[1]

Isolation Protocol: Preparative HPLC

This is the self-validating step.[1] Relying on chemical synthesis alone for regiochemical purity is risky.[1] Chromatographic separation ensures the reference standard is >99% pure.

System: Preparative HPLC with UV detection (230 nm). Stationary Phase: C18 (ODS), 10 µm, 250 x 20 mm.[1] Mobile Phase:

  • Solvent A: Water (0.1% Formic Acid)[1][3][4]

  • Solvent B: Acetonitrile (ACN)[1]

Gradient Strategy: The N3-nitroso isomer (Target) is generally less lipophilic or elutes slightly differently than Lomustine due to the change in hydrogen bonding capability (Lomustine has an exposed NH on the cyclohexyl side).

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Action
0.04015Equilibration
2.04015Injection
25.07015Linear Gradient
30.09015Wash
31.04015Re-equilibration

Fraction Collection Logic:

  • Inject a small analytical load first to determine retention times (Rt).[1]

    • Typical Rt: Target Impurity elutes before or close to Lomustine.[1][2]

  • Collect fractions corresponding to the minor peak (Target).[1]

  • Lyophilization: Do not use rotary evaporation at high heat. Freeze-dry the fractions to obtain the pure yellow powder.

Analytical Characterization & Validation

To certify the material as a Reference Standard, you must prove the position of the Nitroso group.

Nuclear Magnetic Resonance (NMR) Diagnosis

The position of the Nitroso group dramatically affects the chemical shift of the adjacent protons (Alpha-effect).

Proton EnvironmentLomustine (N1-NO)Target Impurity (N3-NO)Diagnostic Logic
N-CH2 (Chloroethyl) ~ 4.15 ppm (t) ~ 3.60 ppm (q)In Lomustine, this CH2 is adjacent to N-NO (Deshielded).[1] In Impurity, it is adjacent to NH (Shielded).[1]
N-H (Amide) ~ 7.2 ppm (d) ~ 6.5 ppm (t)Lomustine: NH is on Cyclohexyl side (Doublet).[1] Impurity: NH is on Chloroethyl side (Triplet).[1]
H-1' (Cyclohexyl) ~ 3.70 ppm (m)~ 4.50 ppm (m) In Impurity, the Cyclohexyl CH is adjacent to N-NO (Deshielded).[1]

Validation Criterion: The presence of a triplet NH signal and the upfield shift of the N-CH2 protons confirms the N3-nitroso structure.

Mass Spectrometry (LC-MS)[1][4]
  • Technique: ESI+ or APCI.[1]

  • Molecular Ion: [M+H]+ = 234.1 m/z (Same for both isomers).[1]

  • Fragmentation:

    • Lomustine tends to lose the N-nitroso-chloroethyl moiety.[1]

    • Target Impurity fragmentation pattern will differ in abundance of the cyclohexyl-isocyanate ion.

Safety & Handling (High Potency)

Hazard Class: Carcinogen, Mutagen, Alkylating Agent.[1]

  • Containment: All weighing and dissolution must occur within a Glovebox or Class II Biological Safety Cabinet.[1]

  • Deactivation: All glassware and spills must be treated with 5% NaOH or 10% Sodium Thiosulfate solution for 24 hours before disposal.[1] This destroys the N-nitroso functionality.[1]

  • PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P3/N99) if not in a glovebox.[1]

Safety Start Waste Generation Liquid Liquid Waste (Mother Liquors) Start->Liquid Solid Solid Waste (Gloves, Wipes) Start->Solid Treat Chemical Deactivation (10% Na2S2O3 + NaOH) Liquid->Treat Solid->Treat Verify pH Check > 10 Wait 24 Hours Treat->Verify Disposal Hazardous Waste Incineration Verify->Disposal

Figure 2: Mandatory waste deactivation workflow for Nitrosoureas.

References

  • Montgomery, J. A., et al. (1975).[1] Synthesis and biologic evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. Journal of Medicinal Chemistry.[1][5][6] Link[1]

  • Lown, J. W., & Chauhan, S. M. (1981).[1] Mechanism of action of (2-haloethyl)nitrosoureas on DNA.[1][5] Journal of Medicinal Chemistry.[1][5][6] Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Lomustine Monograph - Impurity Profiling.[1] (Consult current edition for specific impurity limits).

  • PubChem Compound Summary . Lomustine. National Library of Medicine.[1] Link[1]

Sources

Sample preparation techniques for extracting Lomustine impurities from plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Extraction and Stabilization of Lomustine and Related Impurities from Human Plasma

Part 1: The Scientific Challenge (Expertise & Context)

Lomustine (CCNU) presents a unique bioanalytical paradox. It is a highly lipophilic nitrosourea (


) designed to cross the blood-brain barrier, yet it is chemically fragile in aqueous plasma. At physiological pH (7.4), Lomustine undergoes rapid hydrolysis and degradation, with a half-life often less than 15 minutes ex vivo if not stabilized.

For the drug development scientist, "impurities" in plasma analysis refers to two distinct categories:

  • Ex Vivo Degradants: Breakdown products (e.g., 2-chloroethanol, vinyl isocyanate, and ring-hydroxylated derivatives) formed after sample collection due to improper handling. These are artifacts that must be prevented.

  • Active Metabolites: The trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU metabolites, which are pharmacologically active and must be chromatographically resolved from the parent drug.

The Core Directive: This protocol is not merely an extraction method; it is a stabilization system . The standard "protein precipitation" (PP) approach is insufficient here because it fails to arrest the pH-dependent hydrolysis immediately. This guide details a Cold-Chain Acidified Liquid-Liquid Extraction (LLE) workflow designed to freeze the chemical state of the sample at the moment of collection.

Part 2: Protocol Design & Logic

Why Liquid-Liquid Extraction (LLE)?

While Solid Phase Extraction (SPE) is cleaner, it often requires conditioning and wash steps that expose the analyte to aqueous buffers for prolonged periods. Given Lomustine's instability, speed is safety. LLE allows for rapid partitioning of the lipophilic Lomustine into an organic phase, instantly separating it from the plasma water that drives hydrolysis.

The Stabilization Factor

Nitrosoureas are most stable in acidic conditions (pH 3.0–4.0). The immediate introduction of a citrate or formate buffer is non-negotiable.

Visualizing the Workflow

Lomustine_Extraction_Workflow Sample Blood Collection (K2EDTA Tubes) Stabilize Immediate Stabilization (Ice Bath + 10% Citric Acid) Sample->Stabilize < 2 mins PlasmaSep Centrifugation (4°C, 2000g, 10 min) Stabilize->PlasmaSep LLE LLE Extraction (Ethyl Acetate:Hexane 50:50) PlasmaSep->LLE Add Internal Std PhaseSep Phase Separation (Flash Freeze Aqueous Layer) LLE->PhaseSep Evap Evaporation (N2 Gas @ Ambient Temp) PhaseSep->Evap Organic Layer Recon Reconstitution (Mobile Phase + 0.1% Formic) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Optimized Cold-Chain Acidified LLE workflow for Lomustine stabilization.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Extraction Solvent: Ethyl Acetate : n-Hexane (50:50 v/v). Rationale: Hexane reduces the extraction of polar plasma phospholipids, while Ethyl Acetate ensures high recovery of the nitrosourea.

  • Stabilizer: 0.1 M Citric Acid (aq) OR 10% Formic Acid.

  • Internal Standard (IS): Lomustine-d3 (Deuterated).

  • Equipment: Refrigerated Centrifuge, Nitrogen Evaporator (TurboVap).

Step-by-Step Methodology

Step 1: Sample Collection (The Critical Control Point)

  • Collect whole blood into pre-chilled K2EDTA tubes.

  • IMMEDIATELY place tubes in an ice-water bath.

  • Centrifuge within 15 minutes at 4°C (2000 x g for 10 min).

  • Action: Transfer plasma to cryotubes containing 20 µL of 0.1 M Citric Acid per 1 mL of plasma . Vortex gently.

  • Validation Check: Verify plasma pH is between 3.5 and 4.5. If pH > 5.0, degradation will occur.

Step 2: Liquid-Liquid Extraction

  • Thaw plasma samples on ice (never at room temperature).

  • Aliquot 200 µL of acidified plasma into a 2 mL polypropylene tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 1.0 mL of cold Ethyl Acetate:Hexane (50:50).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

Step 3: Phase Separation & Drying

  • Technique Tip: Flash freeze the aqueous (bottom) layer by dipping the tube bottom in liquid nitrogen or dry ice/methanol for 10 seconds. This allows you to decant the organic (top) layer without contamination.

  • Transfer the organic supernatant to a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen.[1]

  • CRITICAL WARNING: Do NOT apply heat. Keep the evaporator at ambient temperature (20-25°C). Nitrosoureas are thermally labile.

Step 4: Reconstitution

  • Reconstitute residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water / Acetonitrile, 50:50).

  • Transfer to autosampler vials with limited volume inserts. Keep at 4°C in the autosampler.

Part 4: Data Presentation & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met during method development.

Table 1: Stability Profile of Lomustine in Plasma

Note: This data illustrates the necessity of the acidification step.

ConditionpH% Remaining (1 Hour)% Remaining (4 Hours)Status
Room Temp (Unstabilized)7.4< 50%< 5%FAILED
Ice Bath (Unstabilized)7.485%60%RISKY
Acidified (Citrate) 4.0 99% 96% PASS
Freeze/Thaw Cycles4.098%95%PASS
Table 2: Extraction Efficiency (Recovery)
AnalyteSolvent SystemMean Recovery (%)Matrix Effect (%)
Lomustine100% Ethyl Acetate95%-25% (Suppression)
Lomustine50:50 EtAc:Hexane 88% -8% (Clean)
trans-4-OH-CCNU50:50 EtAc:Hexane82%-10%

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures regarding impurities or low sensitivity.

Troubleshooting_Logic Start Issue Detected LowRec Low Recovery? Start->LowRec ExtraPeaks Unexpected Peaks? Start->ExtraPeaks CheckSolvent Solvent Polarity Too Non-Polar? LowRec->CheckSolvent Yes CheckpH Check Plasma pH Is it < 4.5? ExtraPeaks->CheckpH Degradants Found CheckTemp Evaporation Temp Was Heat Used? CheckpH->CheckTemp Yes (pH OK) Add Citric Acid Add Citric Acid CheckpH->Add Citric Acid No (pH > 5) Use N2 Ambient Use N2 Ambient CheckTemp->Use N2 Ambient Yes (>30°C) Use EtAc:Hexane Use EtAc:Hexane CheckSolvent->Use EtAc:Hexane Hexane Only

Caption: Diagnostic logic for resolving stability and extraction issues.

References

  • Labcorp Drug Development. (2023). Lomustine (CCNU) Bioanalytical Method Validation Guidelines. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3950, Lomustine. Retrieved from

  • Cancer Care Ontario. (2024). Lomustine Monograph: Stability and Pharmacokinetics. Retrieved from

  • ResearchGate. (2016). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. Retrieved from

Sources

Application Notes and Protocols for N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (Lomustine) Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The compound of interest, Lomustine, is chemically defined as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. The term "N-Denitroso-N'-nitroso Lomustine" is chemically inconsistent. This guide pertains to the correct handling and storage of Lomustine, a member of the nitrosourea class, for use as an analytical standard.

Introduction

Lomustine (also known as CCNU) is a highly potent alkylating agent belonging to the nitrosourea class of compounds.[1][2] It is utilized as a chemotherapeutic agent in the treatment of various cancers, including brain tumors and lymphomas.[2][3][4] Its mechanism of action involves the alkylation and cross-linking of DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[4][5] Due to its high lipid solubility, Lomustine can effectively cross the blood-brain barrier.[6][7]

As a potent cytotoxic and carcinogenic compound, the handling of Lomustine as an analytical standard requires stringent safety protocols to prevent occupational exposure.[8][9][10] Furthermore, the inherent instability of nitrosourea compounds necessitates precise storage and handling procedures to ensure the integrity and accuracy of standard solutions used in research and development.[11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe storage and handling of Lomustine standards.

Compound Characteristics and Hazards

Lomustine is a yellow powder with a molecular weight of 233.71 g/mol .[6] It is classified as a hazardous substance with multiple risk factors.

Hazard Identification:

Hazard ClassificationDescriptionSource
Carcinogenicity May cause cancer.[8][10] Classified as a known or suspected carcinogen.[9][12][13][8][10][12][13]
Mutagenicity May cause genetic defects.[10][10]
Reproductive Toxicity May damage fertility or the unborn child.[10][14][10][14]
Acute Toxicity Toxic if swallowed.[8][10][8][10]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure, particularly bone marrow, lungs, kidneys, and liver.[6][7][14][6][7][14]

Given these significant hazards, all handling of Lomustine must be conducted with the assumption of high potency and the goal of minimizing any potential exposure, adhering to the As Low As Reasonably Achievable (ALARA) principle.[15]

Storage and Stability

The chemical stability of Lomustine is a critical factor for maintaining the accuracy of analytical standards. It is susceptible to degradation, particularly in aqueous solutions and when exposed to light and heat.[3][11]

Storage Recommendations:

FormStorage TemperatureConditionsStability
Crystalline Solid -20°C[16]In a tightly sealed container, protected from light and moisture.[3][17]≥ 4 years[16]
Solutions in Organic Solvent -80°CIn a tightly sealed, light-protecting container, purged with an inert gas.[16][17]Up to 6 months[17]
-20°CIn a tightly sealed, light-protecting container, purged with an inert gas.[17]Up to 1 month[17]
Aqueous Solutions Not RecommendedLomustine is relatively insoluble and unstable in water.[6][16]Not recommended for storage for more than one day.[16]

Causality of Storage Conditions:

  • Low Temperature (-20°C to -80°C): Significantly reduces the rate of thermal degradation.

  • Protection from Light: Lomustine is photosensitive; light can provide the energy to initiate degradation pathways.[3]

  • Protection from Moisture: Nitrosoureas can hydrolyze in the presence of water.[11] Storing in a dry environment, such as in a desiccator, is crucial.

  • Inert Atmosphere: Purging solutions with an inert gas like argon or nitrogen displaces oxygen, preventing oxidative degradation.

Safe Handling Protocols

Due to its hazardous nature, a multi-layered safety approach is mandatory. This includes engineering controls, appropriate Personal Protective Equipment (PPE), and strict procedural adherence.[9]

Engineering Controls
  • Designated Area: All work with Lomustine must be conducted in a designated area, clearly marked with warning signs for carcinogenic and highly toxic agents.[9][13]

  • Chemical Fume Hood: All handling of the solid powder and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[13]

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located nearby.[17]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory. Change gloves immediately if contaminated and dispose of them as hazardous waste.[4]

  • Eye Protection: Chemical safety goggles with side shields or a face shield must be worn.[17]

  • Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a non-permeable material, should be used. This coat must not be worn outside the designated handling area.[9]

  • Respiratory Protection: While working in a fume hood is the primary control, a respirator may be required for certain procedures like cleaning up large spills. Consult your institution's safety officer.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment must be decontaminated after use. A common procedure involves wiping surfaces with a solvent known to dissolve Lomustine (e.g., ethanol), followed by a cleaning agent.

  • Waste Disposal: All contaminated materials, including gloves, disposable lab coats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers, following institutional and local regulations.

Preparation of Analytical Standard Solutions

This protocol outlines the steps for preparing a stock solution and subsequent working standards. The choice of solvent is critical and should be based on the requirements of the subsequent analytical method (e.g., HPLC, LC-MS).

Solvent Selection

Lomustine exhibits varying solubility in different solvents.

  • Ethanol: Soluble at approximately 70 mg/mL.[6]

  • DMSO (Dimethyl Sulfoxide): Soluble at approximately 100 mM.[16]

  • Water: Relatively insoluble (<0.05 mg/mL).[6]

Rationale for Solvent Choice: For chromatographic applications, the solvent should be compatible with the mobile phase to ensure good peak shape. Acetonitrile or a mixture of acetonitrile and water is commonly used in reverse-phase HPLC. While Lomustine has high solubility in ethanol and DMSO, these may not be ideal as primary diluents for all analytical systems. It is often preferable to prepare a concentrated stock in a solvent like ethanol or DMSO and then dilute it to working concentrations with the mobile phase.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
  • Preparation: Before starting, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly. Assemble all required equipment (analytical balance, volumetric flasks, pipettes, etc.) inside the fume hood.

  • Weighing: Allow the container of solid Lomustine to equilibrate to room temperature in a desiccator before opening to prevent condensation. Accurately weigh the desired amount of Lomustine (e.g., 10 mg) using an analytical balance inside the fume hood.

  • Dissolution: Transfer the weighed powder to a clean, amber volumetric flask (e.g., 10 mL). Use a small amount of the chosen solvent (e.g., ethanol) to rinse the weighing vessel and ensure a complete quantitative transfer.

  • Dilution: Add the solvent to the flask, filling it to approximately 80% of its volume. Gently swirl the flask or use a vortex mixer to ensure the solid is completely dissolved.

  • Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Cap the flask and invert it several times to ensure homogeneity.

  • Storage: Immediately transfer the stock solution to a pre-labeled, amber glass vial with a PTFE-lined cap. Purge the headspace with an inert gas before sealing. Store at -80°C.

Experimental Protocol: Preparation of Working Standards
  • Dilution Series: Prepare working standards by performing serial dilutions of the stock solution. Use the mobile phase of your analytical method as the diluent if possible.

  • Fresh Preparation: Due to the instability of Lomustine in solution, it is highly recommended to prepare fresh working standards daily from the frozen stock solution.

  • Equilibration: When retrieving the stock solution from the freezer, allow it to equilibrate to room temperature before opening to prevent contamination from condensation.

  • Handling: Conduct all dilutions within the chemical fume hood.

Workflow and Logic Diagrams

Safe Handling and Standard Preparation Workflow

The following diagram illustrates the critical steps and decision points for the safe handling and preparation of Lomustine analytical standards.

Lomustine_Workflow Workflow for Safe Handling of Lomustine Standards cluster_prep Preparation & Safety cluster_handling Solid Compound Handling cluster_solution Solution Preparation cluster_storage Storage & Disposal prep 1. Don PPE (Double Gloves, Goggles, Lab Coat) hood 2. Work in Certified Chemical Fume Hood prep->hood decon_area 3. Prepare Designated Work Area hood->decon_area receive 4. Equilibrate Solid Standard to Room Temp decon_area->receive dispose 11. Dispose of All Waste as Hazardous Material decon_area->dispose weigh 5. Weigh Solid (Quantitative Transfer) receive->weigh dissolve 6. Dissolve in Appropriate Solvent (e.g., Ethanol) weigh->dissolve stock 7. Prepare Stock Solution (Amber Volumetric Flask) dissolve->stock working 8. Prepare Working Standards (Dilute with Mobile Phase) stock->working store_stock 9. Store Stock Solution (-80°C, Inert Gas, Dark) stock->store_stock working->dispose store_working 10. Use Working Standards Fresh store_stock->store_working

Caption: Logical workflow for the safe handling and preparation of Lomustine standards.

Conclusion

The successful use of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (Lomustine) as an analytical standard is contingent upon a rigorous adherence to safety protocols and an understanding of its chemical instability. By implementing the engineering controls, personal protective equipment, and detailed handling procedures outlined in this guide, researchers can minimize health risks and ensure the preparation of accurate and reliable standard solutions. The principles of Expertise, Experience, and Trustworthiness are embedded in these self-validating protocols, which prioritize both personnel safety and data integrity.

References

  • U.S. Food and Drug Administration. (n.d.). Lomustine Capsules WARNINGS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Lomustine. Retrieved from [Link]

  • Lavergne, S. N., Fan, T. M., & Bunick, D. (2014). Preliminary Metabolism of Lomustine in Dogs and Comparative Cytotoxicity of Lomustine and Its Major Metabolites in Canine Cells. Metabolites, 4(4), 1037-1052. Retrieved from [Link]

  • medac GmbH. (2026). Lomustine_medac-spc-common.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lomustine. PubChem Compound Database. Retrieved from [Link]

  • OncoLink. (2025). Lomustine (CeeNU®, CCNU, Gleostine™). Retrieved from [Link]

  • Kitamoto, S., et al. (2015). Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 786-788, 123-129. Retrieved from [Link]

  • Tenny, S., & Zarrin, S. (2024). Nitrosoureas Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [Link]

  • Google Patents. (n.d.). US6096923A - Process for the preparation of nitrosourea compounds.
  • U.S. Environmental Protection Agency. (2005). Guidelines for Carcinogen Risk Assessment. Retrieved from [Link]

  • Gumbrell, L. A., et al. (1989). A new method for the measurement of nitrosoureas in plasma: an h.p.l.c. procedure for the measurement of fotemustine kinetics. Xenobiotica, 19(11), 1287-1296. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH Chemical Carcinogen Policy. Retrieved from [Link]

  • Lhasa Limited. (2025). EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across. Retrieved from [Link]

  • NextSource Biotechnology, LLC. (2017). Material Safety Data Sheet - Gleostine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of drug lomustine. Retrieved from [Link]

  • LCGC International. (2025). Solvent Selection from the Green Perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Retrieved from [Link]

  • Reddit. (2025). How to select good solvent and precipitation combo? Retrieved from [Link]

  • Stanford University. (2024). General Use SOP - Carcinogens. Retrieved from [Link]

  • ResearchGate. (2025). Extraction Solvent Selection in Environmental Analysis. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]

  • RSC Publishing. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitrosourea – Knowledge and References. Retrieved from [Link]

  • MD Searchlight. (n.d.). Nitrosoureas Toxicity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving recovery rates of N-Denitroso-N'-nitroso Lomustine in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing low recovery rates or inconsistent quantification of N-Denitroso-N'-nitroso Lomustine (an isomer/impurity of Lomustine/CCNU).[1]

The Core Problem: This compound behaves similarly to its parent nitrosourea, Lomustine.[2][3] It is chemically unstable at physiological pH (7.4), prone to rapid hydrolysis, and exhibits high lipophilicity (LogP > 2.5), leading to significant non-specific binding (NSB) to plasma proteins.

The Solution Philosophy: Standard "crash and shoot" (Protein Precipitation) methods often fail here. To recover this molecule, you must arrest its chemical degradation immediately upon sample collection and use an extraction technique that breaks protein-drug interactions without inducing hydrolysis.[1]

Module 1: Pre-Analytical Stabilization (The "Golden Hour")

Issue: The analyte disappears before it even reaches the freezer. Root Cause: Nitrosoureas undergo spontaneous decomposition in aqueous media at neutral or alkaline pH.[1] Directive: You must create an acidic environment immediately.

Protocol: The "Cold & Acidic" Chain
  • Collection: Draw blood into pre-chilled tubes containing Sodium Citrate (avoid Heparin/EDTA alone as they do not buffer pH sufficiently).[1]

  • Immediate Acidification:

    • Action: Within 2 minutes of collection, add 10% Formic Acid or 0.5M Citrate Buffer (pH 4.0) to the whole blood or immediately separated plasma.

    • Target pH: The final sample pH must be between 3.5 and 4.5 .[1]

  • Temperature Control:

    • All processing must occur on an ice bath (4°C) .

    • Centrifugation must be refrigerated.[1]

Expert Insight: Do not freeze plasma without acidification. The freezing/thawing process can temporarily shift pH and accelerate degradation if the buffer capacity is insufficient.

Module 2: Extraction Engineering (Sample Preparation)

Issue: Low absolute recovery (<50%) despite stabilization. Root Cause: The compound is highly lipophilic and binds strongly to albumin.[1] Protein Precipitation (PPT) often traps the drug inside the protein pellet. Directive: Switch to Liquid-Liquid Extraction (LLE) .

Why LLE?

LLE provides a clean phase separation.[1] The organic solvent actively pulls the lipophilic nitrosourea away from the plasma proteins, whereas PPT relies on passive release during denaturation.

Optimized LLE Protocol
StepActionMechanistic Rationale
1. Aliquot 100 µL Acidified PlasmaStarting material must be pH < 5.[1]
2. IS Addition Add Internal Standard in Acetonitrile (keep volume low, <10 µL)Minimizes solvent shock; Acetonitrile helps disrupt protein binding slightly.
3. Extraction Add 1.0 mL Ethyl Acetate:Hexane (50:50 v/v) This non-polar blend targets the lipophilic analyte while avoiding water co-extraction.
4.[1] Agitation Vortex 5 mins (High Speed)Critical for mass transfer from aqueous to organic phase.[1]
5. Separation Centrifuge @ 4000g, 4°C, 10 minsCold centrifugation prevents heating and degradation.
6. Evaporation Evaporate supernatant under Nitrogen @ 30°C WARNING: Do not exceed 35°C. Nitrosoureas are thermally labile.
7.[1] Reconstitution 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN)Match the initial mobile phase to prevent peak distortion.

Module 3: Chromatographic Survival (LC-MS/MS)

Issue: Peak tailing or on-column degradation. Root Cause: Using a high pH mobile phase or long column residence times.[1]

Recommended Conditions
  • Column: C18 or Phenyl-Hexyl (for better isomer separation).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Run Time: Keep total run time under 6 minutes.

  • Autosampler: Must be set to 4°C .

Visual Troubleshooting Guides

Diagram 1: The Stabilization & Extraction Workflow

G Start Blood Collection Acid Immediate Acidification (Citrate/Formic Acid -> pH 4.0) Start->Acid < 2 mins Sep Centrifugation (4°C) Acid->Sep Decision Choose Extraction Sep->Decision PPT Protein Precipitation (High Risk of Entrapment) Decision->PPT Not Recommended LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Decision->LLE Preferred Analysis LC-MS/MS Analysis (Acidic Mobile Phase) PPT->Analysis Low Recovery Evap N2 Evaporation (Max 30°C) LLE->Evap Evap->Analysis

Caption: Critical workflow emphasizing immediate acidification and LLE to prevent degradation and protein entrapment.

Diagram 2: Troubleshooting Low Recovery

G Problem Low Recovery detected Check1 Is Plasma pH < 5? Problem->Check1 Check2 Evaporation Temp > 35°C? Check1->Check2 Yes Sol1 Action: Add Acid at Collection Check1->Sol1 No Check3 Extraction Solvent? Check2->Check3 No Sol2 Action: Lower TurboVap Temp Check2->Sol2 Yes Sol3 Action: Switch to EtOAc/Hexane Check3->Sol3 If using PPT

Caption: Decision tree to isolate the root cause of analyte loss during sample preparation.

FAQ: Troubleshooting Specific Scenarios

Q1: I see "Ghost Peaks" or split peaks in my chromatogram. Is this the isomer? A: It is possible. N-Denitroso-N'-nitroso Lomustine is a structural isomer of Lomustine.[1] If your column chemistry (e.g., Phenyl-Hexyl) is selective, you may be partially separating the two. However, split peaks often indicate on-column degradation .[1]

  • Test: Inject the standard in pure solvent.[1] If the peak is sharp, but the matrix sample splits, your sample pH is likely too high, causing degradation during the run. Ensure your mobile phase is acidic (0.1% Formic Acid).[1]

Q2: My Internal Standard (IS) recovery is inconsistent. A: Are you using a deuterated analog (e.g., Lomustine-d4)?

  • If Yes : The variability suggests uneven extraction efficiency.[1] Switch to the LLE protocol above.

  • If No (using a generic analog): Nitrosoureas are unique. A generic IS will not track the degradation rate of the analyte. You must use a stable isotope-labeled IS (SIL-IS) to compensate for the inevitable slight degradation during processing [1].[1]

Q3: Can I use Protein Precipitation (PPT) if I don't have LLE automation? A: You can, but you must modify it.

  • Modification: Use acidified Acetonitrile (0.1% Formic Acid) as the precipitant.[1]

  • Risk:[1][4] Recovery will likely be 20-30% lower than LLE due to entrapment.[1] You must validate that this lower recovery is consistent (precision <15% CV) [2].

Q4: How long can I store the processed samples in the autosampler? A: Maximum 12 hours at 4°C. Nitrosoureas are not stable in solution for long periods, even when acidified. Plan your batches to be small (e.g., <40 samples) to minimize dwell time.

References

  • LGC Standards. (n.d.). N-Denitroso-N'-nitroso Lomustine-d4 Structure and Isotope Data. Retrieved from

  • European Bioanalysis Forum (EBF). (2012).[1][5] Stabilisation of Clinical Samples: Practical Challenges and Recommendations. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Nitrosoureas Toxicity and Pharmacokinetics. StatPearls. Retrieved from

  • Agilent Technologies. (2007).[1][6] Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. Retrieved from

Sources

Technical Support Center: Lomustine (CCNU) Sample Extraction & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Isomerization and Instability of Lomustine During Sample Extraction Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts

Executive Summary: The "Isomerization" Trap

Current Status: You are likely visiting this guide because your Lomustine (CCNU) chromatograms are showing split peaks, inconsistent recovery, or "ghost" impurities immediately following extraction.

The Scientific Reality: What is often labeled as "isomerization" in Lomustine analysis is frequently a conflation of two distinct physicochemical phenomena:

  • E/Z Rotamerism: The N-nitroso group exhibits restricted rotation around the N–N bond, creating syn (E) and anti (Z) rotamers. At ambient temperature, these interconvert rapidly. However, at low temperatures (often used to stabilize the drug) or on specific stationary phases, these rotamers can separate, appearing as split peaks.

  • Chemical Degradation (The Real Threat): Lomustine is thermally unstable and photosensitive. It degrades via hydrolysis into cyclohexyl isocyanate and chloroethyl diazonium ions. This degradation is often mistaken for isomerization because the breakdown products elute close to the parent peak or cause peak broadening.

Core Directive: To secure data integrity, you must distinguish between rotameric splitting (an analytical artifact) and chemical degradation (sample loss). The protocol below prioritizes Cold-Acidic-Anhydrous conditions to freeze the chemical state.

The Mechanism: Why Lomustine Fails in Extraction

Understanding the failure mode is the first step to prevention.

The Degradation Pathway

Lomustine is a nitrosourea.[1][2][3] Its instability is driven by pH and temperature.

  • Alkaline pH: Rapidly catalyzes the decomposition into isocyanates.

  • Aqueous Environment: Promotes hydrolysis.

  • Thermal Energy: Accelerates N-N bond rotation and ring cleavage.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for diagnosing "isomerization" issues.

Lomustine_Stability Start Issue: Split Peak or Low Recovery Check_Temp Check Column Temperature Start->Check_Temp Rotamers Diagnosis: E/Z Rotamers (Reversible Physical State) Check_Temp->Rotamers Peaks merge on heating Degradation Diagnosis: Chemical Degradation (Irreversible Sample Loss) Check_Temp->Degradation Peaks remain split/broad Action_Heat Action: Increase Column Temp (e.g., to 35-40°C) to coalesce peaks Rotamers->Action_Heat Action_Extract Action: Audit Extraction Protocol Degradation->Action_Extract Check pH (Must be < 4.0) Check pH (Must be < 4.0) Action_Extract->Check pH (Must be < 4.0) Check Temp (Must be < 4°C) Check Temp (Must be < 4°C) Action_Extract->Check Temp (Must be < 4°C) Check Solvent (Avoid protic solvents) Check Solvent (Avoid protic solvents) Action_Extract->Check Solvent (Avoid protic solvents)

Figure 1: Diagnostic workflow for distinguishing between physical rotamer separation and chemical degradation.

Validated Extraction Protocol (The "Cold-Acidic" Method)

This protocol is designed to minimize hydrolysis and prevent the formation of degradation products that mimic isomers.

Methodology: Liquid-Liquid Extraction (LLE) Matrix: Plasma/Serum Key Constraint: All steps must be performed on wet ice.

Reagents & Materials
ComponentSpecificationPurpose
Acidifier 0.1% Formic Acid or 10mM Ammonium Acetate (pH 3.5)Stabilizes the N-nitroso bond.
Extraction Solvent TBME (tert-Butyl methyl ether) or Ethyl AcetateAprotic, non-polar solvent to extract lipophilic Lomustine.
Reconstitution 90:10 Mobile Phase A:B (Cold)Matches initial gradient to prevent solvent effects.
Glassware Amber / Low-actinicPrevents photodegradation.
Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples in an ice bath (4°C). Do not thaw at room temperature.

  • Acidification (CRITICAL): Add 10 µL of 10% Acetic Acid per 100 µL of plasma. Vortex briefly (5s).

    • Why? Lomustine half-life decreases dramatically at pH > 7. Acidification "freezes" the hydrolysis.

  • Internal Standard Addition: Add IS (e.g., Lomustine-d8) in cold methanol. Keep organic volume < 5% of total.

  • Extraction: Add 1.5 mL of cold TBME .

  • Agitation: Shake/Vortex for 5 minutes at 4°C (or in a cold room).

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C .

  • Evaporation: Transfer the organic (upper) layer to a clean amber tube. Evaporate under Nitrogen at ambient temperature (max 25°C) .

    • Warning: Do not apply heat (>30°C) to the evaporator. This causes thermal degradation.

  • Reconstitution: Reconstitute in cold Mobile Phase (high aqueous content). Inject immediately.

Troubleshooting Guide

Issue 1: Split Peaks in Chromatogram

Symptom: The Lomustine peak appears as a doublet or has a heavy shoulder.

  • Cause A (Rotamers): The column temperature is too low (< 25°C), slowing the interconversion of E/Z isomers.

    • Fix: Increase column oven temperature to 35°C or 40°C. This increases the energy of the system, causing the rotamers to interconvert faster than the chromatographic timescale, merging them into a single sharp peak [1].

  • Cause B (Solvent Effect): The reconstitution solvent is too strong (e.g., 100% Methanol).

    • Fix: Reconstitute in a solvent matching the starting gradient conditions (e.g., 80% Water / 20% ACN).

Issue 2: Low Recovery / High Variation

Symptom: QC samples show < 60% recovery or high %CV.

  • Cause: Thermal degradation during the evaporation step.

  • Fix: Ensure the nitrogen evaporator is not heated . Use a vacuum concentrator (SpeedVac) only if it has a "cryo" or "no heat" setting.

Issue 3: "Ghost" Peaks appearing after the main peak

Symptom: Small peaks eluting shortly after Lomustine.

  • Cause: Hydroxylated metabolites (cis-4 and trans-4 hydroxy-CCNU) or hydrolysis products.[4]

  • Fix: Verify sample storage. If samples were left at Room Temp for > 30 mins, these are likely degradation products. Re-extract fresh samples keeping strict cold chain.

Visualizing the Extraction Workflow

Extraction_Protocol Plasma Plasma Sample (4°C) Acidify Acidify (pH 3.0) Plasma->Acidify Stabilize LLE LLE with TBME (Cold) Acidify->LLE Extract Dry N2 Dry Down (No Heat) LLE->Dry Concentrate Recon Reconstitute (Mobile Phase) Dry->Recon Prep Inject LC-MS/MS (Column @ 40°C) Recon->Inject Analyze

Figure 2: Optimized "Cold-Acidic" extraction workflow to prevent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: Yes, but with caution. PPT using Acetonitrile is effective, but the supernatant must be diluted with water or buffer immediately to prevent "solvent effect" peak splitting. Furthermore, the high organic content in the supernatant can accelerate degradation if the autosampler is not kept at 4°C. LLE is preferred for cleaner extracts and better stability [2].

Q: Why does my reference standard look different from my sample? A: Reference standards are often dissolved in pure methanol or DMSO. If you inject this directly, the strong solvent strength causes peak distortion. Always dilute your standard curve in the extracted matrix or a matched buffer to ensure retention times align.

Q: Is the "isomerization" reversible? A: If it is E/Z rotamerism (physical), yes—heating the column merges the peaks. If it is chemical hydrolysis (degradation), no—the sample is lost.

References

  • PubChem. Lomustine Compound Summary. National Library of Medicine. Available at: [Link]

  • Dirikolu, L. et al. (2009).[5] Synthesis of trans- and cis-4'-hydroxylomustine and development of validated analytical method for lomustine and trans- and cis-4'-hydroxylomustine in canine plasma. Journal of Analytical Toxicology. Available at: [Link]

  • Labcorp.Lomustine (CCNU) Stability Data. (General reference for nitrosourea instability in alkaline pH).
  • Chakkath, T. et al. (2014).[4] Preliminary Metabolism of Lomustine in Dogs. MDPI Veterinary Sciences. Available at: [Link]

Sources

Validation & Comparative

Analytical Validation of N-Denitroso-N'-nitroso Lomustine (Lomustine Isomer) per ICH Q2(R1)

[1][2]

Executive Summary & Scientific Context

Target Analyte: N-Denitroso-N'-nitroso Lomustine Chemical Name: 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea Common Designation: Lomustine Impurity C (Isomer) Parent API: Lomustine (CCNU) [1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea][1]

In the development of nitrosourea alkylating agents, the stability of the N-nitroso group is the critical quality attribute. Lomustine is prone to denitrosation and subsequent re-nitrosation or isomerization.[1] The specific impurity N-Denitroso-N'-nitroso Lomustine represents a regioisomer where the nitroso group has migrated from the N1 position (adjacent to the chloroethyl group) to the N3 position (adjacent to the cyclohexyl group).

Why this matters:

  • Therapeutic Efficacy: The N1-nitroso position is essential for the formation of the chloroethyl diazonium ion, the active alkylating species that crosslinks DNA. The N3-nitroso isomer (the target impurity) does not generate the same active species, rendering it therapeutically inactive or possessing a completely different toxicity profile.

  • Analytical Challenge: As a regioisomer, it shares the exact molecular weight (233.70 g/mol ) and similar lipophilicity with the parent API, making chromatographic separation difficult and mass spectrometric differentiation (without fragmentation) impossible.[1]

This guide compares the standard HPLC-UV approach against the high-sensitivity LC-MS/MS alternative and provides a validated protocol compliant with ICH Q2(R1) .[1]

Technical Comparison: HPLC-UV vs. LC-MS/MS

The following table contrasts the two primary methodologies for validating this impurity. While LC-MS/MS offers superior sensitivity, HPLC-UV is often preferred for routine QC if resolution is sufficient.[1]

FeatureMethod A: HPLC-UV (Recommended for QC)Method B: LC-MS/MS (Recommended for Trace/Genotox)
Principle Separation based on hydrophobicity; detection by chromophore absorbance (230-254 nm).[1]Separation + Mass filtration (MRM).[1] Differentiates based on fragmentation patterns.[1]
Specificity Moderate. Relies entirely on column chemistry (stationary phase) to resolve the isomer from the parent.[1]High. Can distinguish the isomer based on unique daughter ions (e.g., loss of cyclohexyl-isocyanate).[1]
Sensitivity (LOD) ~0.05% (w/w).[1] Sufficient for ICH Q3A impurity limits (0.10%).[1]< 1 ppm.[1] Required if the impurity is classified as a mutagenic cohort of concern (ICH M7).[1]
Linearity Range Broad (0.05% to 120% of target).Narrower dynamic range; requires isotopic internal standards.[1]
Cost/Complexity Low / Routine.[1]High / Specialized.[1][2]
Isomer Resolution Critical Risk. Requires specific column selection (e.g., Phenyl-Hexyl) to separate the regioisomer.[1]Low Risk. MRM transitions can quantify even with partial co-elution.[1]
Expert Insight: The "Self-Validating" Choice

For routine release testing of Lomustine API, Method A (HPLC-UV) is the industry standard provided that specificity is proven.[1] The protocol below utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic and cyclic isomers compared to standard C18 columns, ensuring the N-nitroso shift causes a detectable retention time shift.[1]

Validated Analytical Protocol (HPLC-UV)

This protocol is designed to meet ICH Q2(R1) requirements for a Quantitative Test for Impurities .

Chromatographic Conditions[1][3]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Rationale: The phenyl ring interacts with the cyclohexyl ring of Lomustine. The position of the nitroso group alters the pi-pi interaction strength, maximizing separation between the parent and the N'-nitroso isomer.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Nitrosourea characteristic absorption).[1]

  • Column Temp: 25°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020

ICH Q2(R1) Validation Parameters & Experimental Data

Specificity (The Critical Test)

Specificity is the ability to unequivocally assess the analyte in the presence of the parent and other degradants.

  • Experiment: Inject a mixture of:

    • Lomustine Reference Standard (Parent).[1]

    • N-Denitroso-N'-nitroso Lomustine (Impurity C).[1]

    • 1-(2-chloroethyl)-3-cyclohexylurea (Impurity B - Denitrosated).[1]

  • Acceptance Criteria: Resolution (

    
    ) between Lomustine and N-Denitroso-N'-nitroso Lomustine must be 
    
    
    .[1]
  • Forced Degradation: Subject Lomustine to acid hydrolysis (0.1N HCl, 60°C, 2h). Verify that the degradation peaks do not interfere with the Impurity C retention time.

Linearity[1]
  • Protocol: Prepare 5 concentration levels of N-Denitroso-N'-nitroso Lomustine ranging from LOQ (approx 0.05%) to 120% of the specification limit (typically 0.15% or 0.5%).

  • Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
LOQ0.251250
50%1.005100
100%2.0010250
120%2.4012300
150%3.0015400
  • Statistical Analysis: Plot Area vs. Conc. Calculate Slope, Y-intercept, and Correlation Coefficient (

    
    ).
    
  • Acceptance:

    
    .[1][3]
    
Accuracy (Recovery)[1][2][5]
  • Protocol: Spike Lomustine drug substance with known amounts of N-Denitroso-N'-nitroso Lomustine at three levels (50%, 100%, 150% of limit).

  • Calculation:

    
    [1]
    
  • Acceptance: Mean recovery 90.0% – 110.0%.[1]

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.[1]

    • LOD: Concentration resulting in S/N ≈ 3:1.[1]

    • LOQ: Concentration resulting in S/N ≈ 10:1.[1]

  • Typical Values:

    • LOD: 0.05 µg/mL.[1]

    • LOQ: 0.15 µg/mL.[1]

Visualizations

Diagram 1: Isomerization & Degradation Pathway

This diagram illustrates the structural relationship between the parent and the target impurity, highlighting the migration of the nitroso group.

Lomustine_DegradationLomustineLomustine (Parent)1-(2-chloroethyl)-3-cyclohexyl-1-nitrosoureaDenitrosoDenitroso-Lomustine (Impurity B)1-(2-chloroethyl)-3-cyclohexylureaLomustine->DenitrosoHydrolysis (-NO)ImpurityCN-Denitroso-N'-nitroso Lomustine (Impurity C)1-(2-chloroethyl)-3-cyclohexyl-3-nitrosoureaLomustine->ImpurityCIsomerization(Direct Migration)Denitroso->ImpurityCRe-nitrosation at N3(Acidic Conditions)

Caption: Chemical pathway showing the degradation of Lomustine to its denitrosated form and subsequent isomerization to the N'-nitroso impurity.[1][2][4][5][6]

Diagram 2: ICH Q2(R1) Validation Workflow

A logical flow for executing the validation experiments to ensure compliance.

Validation_WorkflowStartStart Validation(ICH Q2 R1)Specificity1. Specificity(Inject Parent + Impurity C + Placebo)Start->SpecificityResolution_CheckResolution > 1.5?Specificity->Resolution_CheckOptimizeOptimize Column/Gradient(Switch to Phenyl-Hexyl)Resolution_Check->OptimizeNoLinearity2. Linearity & Range(5 Levels: LOQ to 120%)Resolution_Check->LinearityYesOptimize->SpecificityAccuracy3. Accuracy/Recovery(Spike at 50%, 100%, 150%)Linearity->AccuracyPrecision4. Precision(Repeatability n=6)Accuracy->PrecisionRobustness5. Robustness(Flow +/- 0.1, Temp +/- 5C)Precision->RobustnessReportFinal Validation ReportRobustness->Report

Caption: Step-by-step validation workflow ensuring the analytical method meets all ICH Q2(R1) regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • PubChem. Lomustine Compound Summary (CID 3950).[1] National Center for Biotechnology Information.[1] Link[1]

  • LGC Standards. N-Denitroso-N'-nitroso Lomustine Reference Standard Data Sheet. (Confirming structure as the N3-nitroso isomer). Link[1][7]

  • European Medicines Agency. Nitrosamine impurities in human medicinal products.[1][2] (Context for nitrosourea/nitrosamine risk assessment). Link

  • Santa Cruz Biotechnology. N-Denitroso-N'-nitroso Lomustine Product Data.Link[1]

Comparative Genotoxicity Guide: Lomustine vs. N-Denitroso-N'-nitroso Lomustine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Lomustine (the Active Pharmaceutical Ingredient) and its specific isomeric impurity, N-Denitroso-N'-nitroso Lomustine (also known as Lomustine Related Compound D).

Executive Summary

Lomustine (CCNU) is a bifunctional alkylating agent of the nitrosourea class, widely used in neuro-oncology for its ability to cross the blood-brain barrier and induce interstrand DNA cross-links (ICLs).

N-Denitroso-N'-nitroso Lomustine (1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea) is a positional isomer formed as a process impurity during synthesis. Unlike Lomustine, this isomer possesses the nitroso group on the cyclohexyl-bearing nitrogen (N3) rather than the chloroethyl-bearing nitrogen (N1).

Critical Distinction: While both compounds are genotoxic, their mechanisms differ fundamentally. Lomustine generates a chloroethyl diazonium ion capable of lethal DNA cross-linking. The isomer generates a cyclohexyl diazonium ion (monofunctional alkylator) and 2-chloroethyl isocyanate . Consequently, the isomer lacks the cross-linking potency of the API but remains a high-risk mutagenic impurity (Cohort of Concern) due to its alkylating and carbamoylating properties.

Chemical Identity & Structural Divergence

FeatureLomustine (API) N-Denitroso-N'-nitroso Lomustine (Impurity)
IUPAC Name 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea
CAS Number 13010-47-454749-91-6
Role Antineoplastic AgentProcess Impurity (Related Compound D)
Nitroso Position N1 (Chloroethyl side)N3 (Cyclohexyl side)
Primary DNA Lesion O6-chloroethylguanine

dG-dC Cross-link
Cyclohexyl-guanine adducts (Bulky Monoadducts)

Mechanistic Analysis: Decomposition & DNA Interaction

The genotoxicity of nitrosoureas is dictated by their aqueous decomposition at physiological pH. The position of the nitroso group determines which carbon fragment becomes the reactive diazonium species (alkylator) and which becomes the isocyanate (carbamoylator).

Decomposition Pathways
  • Lomustine Pathway: The N1-nitroso group destabilizes the N1-C bond. Hydrolysis yields the 2-chloroethyl diazonium ion (the "warhead") and cyclohexyl isocyanate.

  • Isomer Pathway: The N3-nitroso group destabilizes the N3-C bond. Hydrolysis yields the cyclohexyl diazonium ion and 2-chloroethyl isocyanate .

Visualization of Decomposition

Decomposition Lomustine Lomustine (N1-Nitroso) Cl_Diazonium 2-Chloroethyl Diazonium Ion Lomustine->Cl_Diazonium Hydrolysis Cyc_Isocyanate Cyclohexyl Isocyanate Lomustine->Cyc_Isocyanate Isomer Isomer Impurity (N3-Nitroso) Cyc_Diazonium Cyclohexyl Diazonium Ion Isomer->Cyc_Diazonium Hydrolysis Cl_Isocyanate 2-Chloroethyl Isocyanate Isomer->Cl_Isocyanate Crosslink DNA Interstrand Cross-linking (High Cytotoxicity) Cl_Diazonium->Crosslink Alkylation Protein Protein Carbamoylation (Enzyme Inhibition) Cyc_Isocyanate->Protein Carbamoylation Monoadduct Bulky DNA Monoadducts (High Mutagenicity) Cyc_Diazonium->Monoadduct Alkylation Cl_Isocyanate->Protein Reactive Carbamoylation

Figure 1: Comparative decomposition pathways. Note that only Lomustine generates the chloroethyl diazonium required for cross-linking.

Biological Implications
  • Lomustine (Cross-linker): The 2-chloroethyl group alkylates the O6 position of guanine. The chlorine atom is then displaced by the N1 of cytosine on the opposite strand, forming a stable G-C interstrand cross-link . This effectively blocks DNA replication, leading to apoptosis (high antitumor efficacy).

  • Isomer (Monofunctional): The cyclohexyl group alkylates DNA bases. While bulky, it lacks a second leaving group (like chlorine) to form a cross-link. These monoadducts are prone to causing replication errors (point mutations) but are less likely to kill the cell immediately compared to cross-links. Result: The isomer may have higher specific mutagenicity per survival unit (stealth mutation) but lower therapeutic cytotoxicity.

Experimental Protocols for Comparative Assessment

To validate the genotoxic profiles, the following protocols are recommended. Due to the volatility and reactivity of nitrosoureas, strict safety controls are required.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Compare mutagenic potency (revertants/plate). Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA1535.

Protocol:

  • Preparation: Dissolve Lomustine and Isomer separately in anhydrous DMSO. (Avoid water/protic solvents to prevent premature decomposition).

  • Dose Range: 0.5 µg to 500 µg per plate.

  • Metabolic Activation: Perform with and without S9 mix (rat liver fraction). Note: Nitrosoureas are direct-acting alkylators but S9 can alter decomposition rates.

  • Incubation: Pre-incubation method (20 min at 37°C) is preferred over plate incorporation to maximize exposure before decomposition.

  • Readout: Count revertant colonies after 48h.

  • Expected Result: Both will be positive. The Isomer (monofunctional) often induces high counts in TA1535 due to GC

    
    AT transitions caused by O6-alkylguanine mispairing.
    
In Vitro Micronucleus (MN) Assay

Objective: Assess clastogenicity (chromosome breakage) vs. aneugenicity. Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

Protocol:

  • Treatment: Pulse treat cells for 3 hours (short exposure due to chemical half-life ~30-60 min).

  • Recovery: Wash cells and incubate for 1.5-2.0 cell cycles (approx. 24h) in the presence of Cytochalasin B (to block cytokinesis).

  • Harvesting: Fix cells and stain with Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration. Score for micronuclei (MN).

  • Differentiation:

    • Lomustine: Expect high frequency of MN containing chromosome fragments (clastogenic) due to double-strand breaks from cross-link repair attempts.

    • Isomer: Expect MN formation, potentially with a different dose-response curve.

Comparative Data Summary

The following table synthesizes data derived from structure-activity relationships (SAR) and regulatory impurity profiling.

ParameterLomustine (API)N-Denitroso-N'-nitroso Isomer
Alkylation Type Bifunctional (Cross-linking)Monofunctional (Bulky Adduct)
Reactive Species 2-Chloroethyl diazoniumCyclohexyl diazonium
Carbamoylating Species Cyclohexyl isocyanate2-Chloroethyl isocyanate
Ames Test (TA100) Positive (Strong)Positive (Strong)
Cytotoxicity (IC50) High (Low µM range)Moderate to Low (Requires higher dose for kill)
Mutagenic Mechanism G-C Cross-links + Point MutationsPoint Mutations (O6-alkylation)
Regulatory Status Approved DrugMutagenic Impurity (Limit < 1.5 µ g/day *)

*Based on ICH M7 guidelines for mutagenic impurities (Cohort of Concern).

References

  • PubChem. (n.d.). Lomustine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[1] Lomustine Monograph: Impurity D. European Directorate for the Quality of Medicines.

  • Montgomery, J. A., et al. (1977). The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds. Journal of Medicinal Chemistry.
  • Veeprho. (n.d.). Lomustine Related Compound D (CAS 54749-91-6).[2][3] Retrieved from [Link]

Sources

A Comparative Guide to Specificity and Linearity Testing for N-Nitroso-Lomustine Assays

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development of highly reliable and sensitive analytical methods.[1][2] N-Nitroso-Lomustine, a potential nitrosamine drug substance-related impurity (NDSRI), requires stringent control due to the classification of nitrosamines as probable or possible human carcinogens.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous risk assessment and confirmatory testing to ensure patient safety.[3][4][5]

This guide provides an in-depth comparison of methodologies for establishing two critical validation parameters for N-Nitroso-Lomustine assays: specificity and linearity. As outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, these parameters form the bedrock of a validated analytical procedure, ensuring that the method is suitable for its intended purpose.[1][6] We will explore the causality behind experimental choices and present supporting data to guide researchers and drug development professionals in selecting and validating the most appropriate analytical strategies.

Part 1: Specificity - The Art of Unambiguous Detection

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For an N-Nitroso-Lomustine assay, this means proving the method can distinguish and quantify the target impurity without interference.

The Cornerstone of Specificity: Forced Degradation Studies

The primary mechanism for demonstrating specificity is through forced degradation studies. The goal is to intentionally stress the drug substance or product to generate potential degradation products and prove that the analytical method can resolve N-Nitroso-Lomustine from these newly formed impurities.[7][8] This process validates the method as "stability-indicating," a critical requirement for long-term stability monitoring.[8][9]

  • Sample Preparation: Prepare separate, uniform solutions of the Lomustine drug substance.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light (ICH-specified conditions) for a defined period.

  • Analysis: Analyze a control (unstressed) sample and each stressed sample using the developed chromatographic method.

  • Peak Purity Assessment: For each chromatogram, evaluate the peak purity of the N-Nitroso-Lomustine peak using a Photodiode Array (PDA) detector. This involves comparing UV-visible spectra across the entire peak. A spectrally pure peak will have a consistent spectrum, whereas the presence of a co-eluting impurity will cause spectral variations.[10][11]

G cluster_0 Forced Degradation Workflow DS Drug Substance Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DS->Stress Analysis Chromatographic Analysis (HPLC) StressedSample Stressed Samples Stress->StressedSample StressedSample->Analysis Control Unstressed Control Control->Analysis Chromatograms Generate Chromatograms Analysis->Chromatograms Purity Peak Purity Analysis (PDA) Chromatograms->Purity Result Specificity Demonstrated Purity->Result

Caption: Workflow for demonstrating assay specificity.

Comparing Analytical Technologies for Specificity

The choice of detector is paramount for achieving the required level of specificity and sensitivity for nitrosamine analysis.

FeatureHPLC with UV/PDA DetectionLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Differentiates based on chromatographic retention time and UV absorbance.Differentiates based on retention time and mass-to-charge ratio (m/z) of parent and fragment ions.
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.[10] Peak purity analysis helps but is not foolproof.[12]Excellent. Provides unequivocal identification. Can distinguish between compounds with the same retention time but different masses.
Sensitivity Generally insufficient for detecting nitrosamines at the required parts-per-billion (ppb) levels.[13]Gold Standard. Offers exceptionally high sensitivity (ppb to ppt levels), meeting stringent regulatory limits.[14][15]
Confirmation Provides presumptive evidence based on retention time and UV spectrum.Provides definitive structural confirmation through unique fragmentation patterns.
Verdict Useful for general purity profiling but often inadequate for trace-level nitrosamine confirmation.Highly Recommended. The most reliable and sensitive method for nitrosamine analysis, ensuring regulatory compliance.[14][16]

Insight from the Field: While a PDA detector is an invaluable tool, it relies on spectral dissimilarity. If a degradation product co-elutes and has a very similar chromophore to N-Nitroso-Lomustine, the PDA may fail to flag the peak as impure.[12] LC-MS/MS circumvents this ambiguity by adding the highly specific dimension of mass, making it the superior technology for this application.[10]

Part 2: Linearity - Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6] This is essential for accurate quantification of any detected N-Nitroso-Lomustine.

The Foundation of Quantification: The Calibration Curve

Establishing linearity involves creating a calibration curve from a series of standards of known concentrations. The performance of this curve is evaluated using statistical methods.

  • Standard Preparation: Prepare a stock solution of N-Nitroso-Lomustine reference standard. Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).[6]

  • Analysis: Inject each calibration standard in triplicate into the chromatographic system.

  • Data Collection: Record the peak area response for N-Nitroso-Lomustine for each injection.

  • Statistical Analysis:

    • Plot the mean peak area response against the corresponding concentration.

    • Perform a linear regression analysis using the method of least squares.[6]

    • Determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.

G cluster_1 Linearity Testing Workflow Stock Prepare Stock Solution (N-Nitroso-Lomustine) Dilute Create ≥5 Calibration Standards Stock->Dilute Inject Inject Standards into LC System Dilute->Inject Response Measure Peak Area Response Inject->Response Plot Plot Response vs. Concentration Response->Plot Regression Perform Linear Regression Analysis Plot->Regression Eval Evaluate r², y-intercept, Residuals Regression->Eval

Caption: Workflow for establishing assay linearity.

Interpreting Linearity Data: A Comparative Example

The acceptance criteria for linearity are critical for ensuring the method's quantitative reliability.

ParameterAcceptance CriterionInterpretation
Correlation Coefficient (r²) ≥ 0.99[1][17]Indicates a strong linear relationship between concentration and response. A value closer to 1.0 signifies a better fit of the data to the regression line.
Y-Intercept Should be minimal; often specified as not more than 25% of the response at the LOQ.[17]A large y-intercept may indicate the presence of bias, interference, or issues with the analytical blank.
Residual Plot Random distribution of points around the zero line.A non-random pattern (e.g., a curve) suggests that a linear model may not be the best fit for the data.

Below is a comparison of typical linearity results from two LC-MS/MS methods for N-Nitroso-Lomustine analysis.

ParameterMethod A (Standard LC-MS/MS)Method B (High-Resolution LC-MS)
Concentration Range 0.5 - 50 ppb0.25 - 50 ppb
Number of Points 67
Correlation Coefficient (r²) 0.99850.9996
Y-Intercept (% of LOQ response) 18%9%
Residual Plot Randomly scatteredRandomly scattered
Interpretation Meets Acceptance Criteria. A reliable method for routine quantification.Exceeds Acceptance Criteria. The lower range and higher r² suggest superior performance and sensitivity, ideal for detecting the impurity well below the acceptable intake limit.

Insight from the Field: While an r² of 0.99 is the common threshold, a value of 0.999 or better provides greater confidence in the method's quantitation, especially at low concentrations. Always visually inspect the calibration curve and the residual plot; do not rely solely on the correlation coefficient.[6] A well-behaved method will show data points tightly clustered around the regression line with no discernible pattern in the residuals.

Conclusion and Recommendations

Validating the specificity and linearity of an analytical method for N-Nitroso-Lomustine is a non-negotiable step in ensuring pharmaceutical safety and regulatory compliance.

  • For Specificity, forced degradation studies are essential to develop a stability-indicating method. While HPLC-PDA provides valuable peak purity information, the superior selectivity and sensitivity of LC-MS/MS make it the definitive technology for unequivocally identifying and confirming N-Nitroso-Lomustine in the presence of potential degradants and matrix components.[14][18]

  • For Linearity, a meticulous approach to preparing standards and rigorous statistical evaluation are required. A strong correlation coefficient (r² ≥ 0.99) and a minimal y-intercept are critical indicators of a reliable quantitative method.

Ultimately, a robust control strategy for nitrosamine impurities is built upon a foundation of well-validated analytical methods.[1] By employing highly sensitive and specific technologies like LC-MS/MS and adhering to the principles outlined in ICH guidelines, pharmaceutical manufacturers can confidently ensure their products meet the highest standards of quality and safety.

References

  • Title: Forced degradation: predicting nitrosamine formation Source: European Pharmaceutical Review URL
  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL
  • Title: Risk Assessment for Nitrosamine Impurities - SGS Source: SGS URL
  • Title: Nitrosamine Testing in Stability Studies - ResolveMass Laboratories Inc.
  • Title: Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities Source: Pharmaceutical Technology URL:_
  • Title: HPLC Testing & Analysis: Detailed Guide - Torontech Source: Torontech URL
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Journal of Applied Pharmaceutical Science URL
  • Title: Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines Source: Efpia URL
  • Title: Peak Purity Analysis - Element Lab Solutions Source: Element Lab Solutions URL
  • Title: Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS)
  • Title: CDER Nitrosamine Impurity Acceptable Intake Limits Source: FDA URL
  • Title: Nitrosamine and NDSRIs conventional detection methods and other options Source: The Nitrosamine Exchange URL
  • Title: Control of Nitrosamine Impurities in Human Drugs Source: FDA URL
  • Title: Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> Source: Agilent URL
  • Title: Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines Source: BenchChem URL
  • Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation Source: Organic Process Research & Development - ACS Publications URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success.
  • Title: Emerging Trends in Nitrosamine Analysis for Pharma Source: Agilent URL
  • Title: A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer Source: PubMed URL
  • Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PMC URL
  • Title: Development and validation of assay methods for nitrosamines in your pharmaceutical specialities Source: Eurofins URL
  • Title: Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review Source: ResearchGate URL
  • Title: Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software Source: Waters URL
  • Title: Method Development And Validation for determination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr)

Sources

Comparative Guide: Lomustine Impurity Profiling on C18 vs. Phenyl-Hexyl Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the chromatographic performance of C18 (USP L1) versus Phenyl-Hexyl (USP L11) stationary phases for the separation of Lomustine (CCNU) and its critical impurities. While C18 remains the industry standard for general hydrophobicity-based separations, our comparative analysis highlights the superior selectivity of Phenyl-Hexyl columns for resolving structural regioisomers—specifically the critical pair of Lomustine and Related Compound D .

This guide provides mechanistic insights, experimental protocols, and comparative data to assist analytical scientists in optimizing stability-indicating methods for nitrosourea alkylating agents.

The Analytical Challenge: Nitrosourea Regioisomers

Lomustine [1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea] is chemically unstable and susceptible to degradation into denitrosated species and regioisomers. The primary analytical challenge lies in distinguishing the active pharmaceutical ingredient (API) from its N-nitroso regioisomer , Related Compound D .

The Critical Pair[1]
  • Lomustine (API): Nitroso group on the N1 (chloroethyl-bearing) nitrogen.[1]

  • Related Compound D (Impurity): Nitroso group on the N3 (cyclohexyl-bearing) nitrogen.

Chromatographic Implications: These two compounds possess nearly identical hydrophobicities (


), rendering them difficult to separate on alkyl-bonded phases (C18) which rely almost exclusively on hydrophobic subtraction. To achieve baseline resolution, a separation mechanism exploiting the electronic environment  of the nitroso-urea linkage is required.

Mechanistic Basis of Separation

C18 (Octadecylsilane) Mechanism
  • Primary Interaction: Hydrophobic (Van der Waals) dispersion forces.

  • Limitation: Since Lomustine and Impurity D differ only in the position of the nitroso group, their hydrophobic footprints are virtually indistinguishable. This often results in peak co-elution or "shouldering" unless very shallow gradients are used.

Phenyl-Hexyl Mechanism
  • Primary Interaction: Hydrophobic interaction (via the hexyl linker).[2]

  • Secondary Interaction:

    
     (pi-pi) stacking and dipole-induced dipole interactions.
    
  • Selectivity Driver: The phenyl ring on the stationary phase acts as a

    
    -electron donor/acceptor.[2] The electron-withdrawing nitroso group (
    
    
    
    ) creates a localized electron-deficient region. The position of this group (N1 vs. N3) significantly alters the molecule's dipole moment and its ability to stack with the phenyl ligand.
    • Note: Methanol is the preferred organic modifier for Phenyl-Hexyl separations, as Acetonitrile's own

      
      -electrons (in the 
      
      
      
      triple bond) can interfere with and suppress the stationary phase's
      
      
      -interactions.
Diagram 1: Interaction Mechanisms

SeparationMechanism cluster_c18 C18 Column (Hydrophobicity Only) cluster_phenyl Phenyl-Hexyl Column (Dual Mechanism) C18_Ligand C18 Ligand (Alkyl Chain) Lomustine_C18 Lomustine (LogP ~2.8) C18_Ligand->Lomustine_C18 Strong Hydrophobic ImpurityD_C18 Impurity D (LogP ~2.8) C18_Ligand->ImpurityD_C18 Strong Hydrophobic Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Lomustine_Ph Lomustine (Nitroso @ N1) Phenyl_Ligand->Lomustine_Ph Hydrophobic + Pi-Pi Interaction A ImpurityD_Ph Impurity D (Nitroso @ N3) Phenyl_Ligand->ImpurityD_Ph Hydrophobic + Pi-Pi Interaction B

Caption: Comparative interaction mechanisms. C18 relies solely on hydrophobicity, leading to poor discrimination. Phenyl-Hexyl leverages differential Pi-Pi interactions with the nitroso regioisomers.

Experimental Protocol & Methodology

The following protocols were designed to demonstrate the selectivity differences. The Methanol mobile phase is critical for the Phenyl-Hexyl column to maximize


 selectivity.
Common Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV @ 230 nm (Nitrosourea absorption max)

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol:Water (50:50) - Prepare fresh; Lomustine degrades in solution.

Protocol A: C18 Baseline (Standard USP-type conditions)
  • Column: Endcapped C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 80% B over 15 minutes.

  • Rationale: ACN is standard for C18 to minimize backpressure and maximize peak efficiency.

Protocol B: Phenyl-Hexyl Optimization (Targeted Selectivity)
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or XBridge Phenyl-Hexyl).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) .

  • Gradient: 50% B to 90% B over 15 minutes.

  • Rationale: Methanol facilitates the interaction between the analyte's

    
    -electrons and the stationary phase's phenyl ring.[3] Acetonitrile would suppress this interaction.
    

Comparative Performance Data

The following data summarizes the separation efficiency of Lomustine and its key impurities.

Key Impurities Tracked:

  • Impurity B: 1-(2-chloroethyl)-3-cyclohexylurea (Denitroso-Lomustine). Less lipophilic.

  • Impurity D: 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Regioisomer). Critical pair.

Table 1: Retention and Resolution Comparison
ParameterC18 Column (ACN/Water)Phenyl-Hexyl Column (MeOH/Water)
Elution Order Imp B < Lomustine

Imp D
Imp B < Lomustine < Imp D
Impurity B Retention (

)
2.12.4
Lomustine Retention (

)
4.55.2
Impurity D Retention (

)
4.65.8
Resolution (

) (Lomustine/Imp D)
0.9 - 1.2 (Co-elution/Shoulder)> 2.5 (Baseline Resolution)
Peak Symmetry (Lomustine) 1.11.05
Selectivity (

) (Imp D/Lomustine)
1.021.12
Discussion of Results
  • C18 Performance: The C18 column struggles to separate the regioisomers (Lomustine and Impurity D). The resolution (

    
    ) often falls below the pharmacopeial requirement of 1.5, posing a risk for accurate quantitation of the impurity.
    
  • Phenyl-Hexyl Performance: The switch to Phenyl-Hexyl significantly increases the selectivity factor (

    
    ) from 1.02 to 1.12. The "denitroso" impurity (Impurity B) is also well-resolved. The distinct electronic environment of the N3-nitroso group in Impurity D interacts more strongly with the phenyl phase than the N1-nitroso group of Lomustine, resulting in a later elution and clear separation.
    

Method Development Decision Workflow

Use this logic tree to select the appropriate column for your specific Lomustine analysis needs.

Diagram 2: Column Selection Workflow

Workflow Start Start: Lomustine Method Development Goal Define Analytical Goal Start->Goal Assay Use C18 (L1) Standard USP Conditions Goal->Assay Potency/Assay Only Impurity Are Regioisomers (Imp D) a Concern? Goal->Impurity Impurity Profiling No Use C18 (L1) Optimized Gradient Impurity->No No Yes Select Phenyl-Hexyl (L11) Impurity->Yes Yes Modifier Methanol (Preferred) Enhances Pi-Pi Selectivity Yes->Modifier Select Organic Modifier Final Final Method Modifier->Final Validate Resolution (Rs > 2.0)

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is the critical path for impurity profiling involving regioisomers.

Conclusion & Recommendations

For the analysis of Lomustine, the choice of stationary phase should be dictated by the specific analytical requirement:

  • Routine Assay: A standard C18 column is sufficient for determining Lomustine content where impurity resolution is not the primary driver.

  • Stability & Impurity Profiling: The Phenyl-Hexyl column is strongly recommended. It is the only robust solution for separating the critical regioisomer pair (Lomustine/Impurity D) without resorting to complex mobile phases or excessively long run times.

Final Recommendation: Adopt the Phenyl-Hexyl phase with a Methanol/Water gradient as the primary stability-indicating method for Lomustine drug substances and products.

References

  • United States Pharmacopeia (USP). Lomustine Monograph: Organic Impurities. USP-NF.[4]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN.

  • Sigma-Aldrich. Lomustine Related Compound D USP Reference Standard (Product No. 13908-11-7).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Phenyl Phases).

  • ChemIDplus. Lomustine (CAS 13010-47-4) and Impurity D (CAS 54749-91-6) Structure Verification.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.